1-Isothiocyanato-6-(methylsulfonyl)-hexane

Catalog No.
S1958956
CAS No.
167963-03-3
M.F
C8H15NO2S2
M. Wt
221.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isothiocyanato-6-(methylsulfonyl)-hexane

CAS Number

167963-03-3

Product Name

1-Isothiocyanato-6-(methylsulfonyl)-hexane

IUPAC Name

1-isothiocyanato-6-methylsulfonylhexane

Molecular Formula

C8H15NO2S2

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3

InChI Key

CLJXLUXFLFBKAS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCCCCCN=C=S

Canonical SMILES

CS(=O)(=O)CCCCCCN=C=S

1-Isothiocyanato-6-(methylsulfonyl)-hexane is a molecule identified as an analogue of erysolin []. Erysolin is a naturally occurring isothiocyanate found in some cruciferous vegetables like broccoli and cabbage. Isothiocyanates are a class of natural compounds known for their potential health benefits [].

Here's what we can gather based on its classification as an erysolin analogue:

  • Potential Anticancer Properties

    Research suggests that erysolin and other naturally occurring isothiocyanates may possess anticancer properties []. This warrants further investigation into the potential anticancer effects of 1-Isothiocyanato-6-(methylsulfonyl)-hexane.

  • Bioactivity Studies

    Since erysolin exhibits various biological activities, 1-Isothiocyanato-6-(methylsulfonyl)-hexane could be a candidate for studies exploring its biological effects on different organisms or cell lines.

1-Isothiocyanato-6-(methylsulfonyl)-hexane is a sulfur-containing compound with the molecular formula C₈H₁₅NOS₂ and a molecular weight of approximately 205.34 g/mol. This compound belongs to the class of isothiocyanates, which are known for their diverse biological activities and potential therapeutic applications. Structurally, it features a hexane backbone with a methylsulfonyl group and an isothiocyanate functional group, which contributes to its unique properties and biological effects .

Typical of isothiocyanates, including:

  • Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.
  • Hydrolysis: In the presence of water, it may hydrolyze to form corresponding thiocarbamates.
  • Condensation Reactions: It can undergo condensation with amines or alcohols, yielding thioamides or thioesters respectively.

These reactions highlight its versatility in synthetic organic chemistry and its potential for further functionalization .

1-Isothiocyanato-6-(methylsulfonyl)-hexane exhibits significant biological activities, particularly in cancer research. Studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including human chronic myelogenous leukemia cells. The compound has been found to promote autophagy and disrupt mitotic processes in these cells, indicating its potential as an anti-cancer agent . Additionally, it may possess anti-inflammatory properties, contributing to its therapeutic profile.

The synthesis of 1-Isothiocyanato-6-(methylsulfonyl)-hexane typically involves:

  • Starting Material: The synthesis often begins with 6-methylsulfinylhexyl compounds.
  • Isothiocyanation: Treatment with thiophosgene or other isothiocyanate-forming agents leads to the formation of the desired isothiocyanate.
  • Purification: The product is usually purified through methods such as recrystallization or chromatography to obtain a high-purity compound.

This synthetic pathway allows for the controlled production of 1-Isothiocyanato-6-(methylsulfonyl)-hexane for research and potential therapeutic applications .

1-Isothiocyanato-6-(methylsulfonyl)-hexane has several applications:

  • Cancer Research: Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing new anti-cancer therapies.
  • Pharmaceutical Development: The compound's unique structure allows for modifications that could enhance its biological activity or reduce toxicity.
  • Food Industry: As a natural product derived from wasabi and related plants, it may be explored for its flavoring properties and health benefits in food products .

Interaction studies involving 1-Isothiocyanato-6-(methylsulfonyl)-hexane focus on its effects on cellular pathways:

  • Cell Cycle Regulation: Research indicates that this compound can significantly alter cell cycle dynamics, particularly inducing G2/M phase arrest in cancer cells.
  • Autophagy Induction: It has been shown to promote autophagic processes, which may contribute to its anti-cancer effects by enhancing the degradation of damaged cellular components .
  • Protein Interaction: Studies suggest that it interacts with various proteins involved in cell cycle regulation and apoptosis, indicating a multifaceted mechanism of action .

Several compounds share structural similarities with 1-Isothiocyanato-6-(methylsulfonyl)-hexane. Below are some notable examples:

Compound NameStructureKey Features
1-Isothiocyanato-6-(methylsulfinyl)-hexaneC₈H₁₅NOS₂Contains a methylsulfinyl group; exhibits different biological activities compared to its sulfonyl counterpart.
6-MethylisothiocyanateC₆H₇NOSA simpler structure; known for its pungent flavor and potential health benefits.
ErucinC₈H₁₅NOS₂Similar in structure; known for anti-cancer properties and derived from cruciferous vegetables.

Uniqueness

1-Isothiocyanato-6-(methylsulfonyl)-hexane stands out due to its specific methylsulfonyl group, which influences its solubility and reactivity compared to similar compounds. Its unique biological effects, particularly in cancer cell lines, differentiate it from other isothiocyanates that may not exhibit the same level of potency or specificity in targeting cancerous cells .

XLogP3

2.4

Dates

Last modified: 08-16-2023

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